molecular formula C14H15NO2 B13536716 5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid

5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B13536716
M. Wt: 229.27 g/mol
InChI Key: FVLXFTUVWUSMKL-UHFFFAOYSA-N
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Description

5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid is an organic compound that belongs to the class of pyrroles Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.

    Introduction of the Isopropylphenyl Group: The isopropylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an isopropylbenzene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the pyrrole derivative is treated with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: Pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Pyrrole-2-carboxaldehyde or pyrrole-2-methanol.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-1H-pyrrole-2-carboxylic acid: Lacks the isopropyl group, leading to different chemical and biological properties.

    5-(4-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid: Similar structure but with the isopropyl group in a different position on the phenyl ring.

    5-(3-Methylphenyl)-1H-pyrrole-2-carboxylic acid: Contains a methyl group instead of an isopropyl group.

Uniqueness

5-(3-Isopropylphenyl)-1H-pyrrole-2-carboxylic acid is unique due to the presence of the isopropyl group at the 3-position of the phenyl ring

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

5-(3-propan-2-ylphenyl)-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C14H15NO2/c1-9(2)10-4-3-5-11(8-10)12-6-7-13(15-12)14(16)17/h3-9,15H,1-2H3,(H,16,17)

InChI Key

FVLXFTUVWUSMKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CC=C(N2)C(=O)O

Origin of Product

United States

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